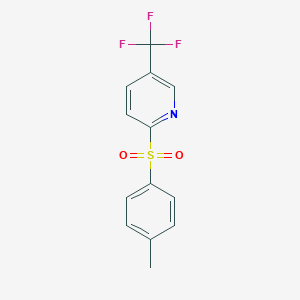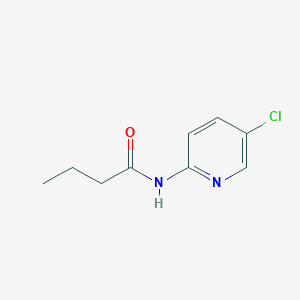![molecular formula C7H13NO4 B274624 [2-Oxo-2-(propylamino)ethoxy]acetic acid](/img/structure/B274624.png)
[2-Oxo-2-(propylamino)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(propylamino)ethoxy]acetic acid, commonly known as KPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. KPE is a derivative of glycine and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Mecanismo De Acción
The mechanism of action of KPE is not fully understood, but it is thought to involve the modulation of [2-Oxo-2-(propylamino)ethoxy]acetic acidergic neurotransmission. KPE has been shown to bind to the [2-Oxo-2-(propylamino)ethoxy]acetic acid receptor and to increase the release of this compound, which leads to the inhibition of neuronal activity. KPE has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
KPE has been shown to have a variety of biochemical and physiological effects. In animal studies, KPE has been shown to increase the levels of this compound in the brain and to decrease the levels of glutamate, which is an excitatory neurotransmitter. KPE has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties. In addition, KPE has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using KPE in lab experiments is its potential as a natural compound with low toxicity. KPE has also been shown to have a variety of effects, which makes it useful for studying different aspects of neurobiology. However, one limitation of using KPE in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities. In addition, the mechanism of action of KPE is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on KPE. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative disorders. Another direction is to explore its potential as a plant growth regulator and as a natural herbicide. In addition, further research is needed to fully understand the mechanism of action of KPE and to identify potential targets for its use in various fields. Finally, more research is needed to optimize the synthesis process of KPE and to develop more efficient methods for obtaining it in large quantities.
Métodos De Síntesis
KPE can be synthesized through a multistep process involving the reaction of glycine with chloroacetic acid, followed by the reaction of the resulting compound with 1-bromo-3-chloropropane. The final step involves the reaction of the resulting compound with sodium hydroxide, which leads to the formation of KPE. The synthesis of KPE is a complex process that requires careful attention to detail and precise measurements.
Aplicaciones Científicas De Investigación
KPE has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, KPE has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, KPE has been shown to have potential as a plant growth regulator and as a natural herbicide. In industry, KPE has been shown to have potential applications in the production of biodegradable plastics.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-[2-oxo-2-(propylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-3-8-6(9)4-12-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
FHUZUGQGBQSPCF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COCC(=O)O |
SMILES canónico |
CCCNC(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)

![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)